2-Undecanone, 5-methyl-

Description

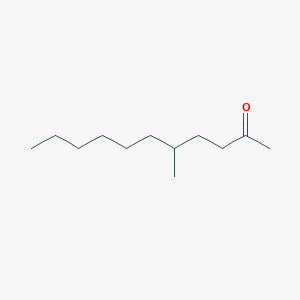

Structure

2D Structure

3D Structure

Properties

CAS No. |

18216-72-3 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

5-methylundecan-2-one |

InChI |

InChI=1S/C12H24O/c1-4-5-6-7-8-11(2)9-10-12(3)13/h11H,4-10H2,1-3H3 |

InChI Key |

NHEVGBMTEBVKLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CCC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2 Undecanone, 5 Methyl and Analogues

Identification in Biological Secretions and Extracts

Insect-Derived Semiochemicals

While direct identification of 5-methyl-2-undecanone as a primary insect semiochemical is not extensively documented, the study of its analogues provides significant insights. A key example is (S)-2-acetoxy-5-undecanone, which has been identified as the primary female sex pheromone of the raspberry cane midge, Resseliella theobaldi, a notable pest of raspberry crops in Europe. nih.govpherobase.com Analysis of volatiles from virgin female midges revealed four specific components, with (S)-2-acetoxy-5-undecanone being the major constituent. nih.gov

In field trapping experiments, this S-enantiomer proved to be highly attractive to male R. theobaldi, while the R-enantiomer showed no such activity. nih.govresearchgate.net Interestingly, the racemic mixture of 2-acetoxy-5-undecanone was found to be as attractive as the pure S-enantiomer. nih.gov

Further analysis of the female-produced volatiles identified three minor components that accompany the main pheromone. nih.gov One of these is the straight-chain analogue, 2-undecanone (B123061), which is a well-known methyl ketone found in various plants and insects. nih.govwikipedia.org The identification of 2-undecanone alongside an acetoxy-ketone like (S)-2-acetoxy-5-undecanone in the same insect secretion highlights the complex nature of pheromone blends and the potential for shared biosynthetic pathways. nih.govresearchgate.net

Table 1: Pheromone Components of the Raspberry Cane Midge (Resseliella theobaldi)

| Compound | Type | Role | Reference |

| (S)-2-acetoxy-5-undecanone | Major Component | Female Sex Pheromone | nih.gov |

| 2-Undecanone | Minor Component | Part of Volatile Blend | nih.govresearchgate.net |

| (S)-2-acetoxyundecane | Minor Component | Part of Volatile Blend | nih.gov |

| (S)-2-undecanol | Minor Component | Part of Volatile Blend | nih.gov |

Presence in Other Biological Matrices

Methyl ketones, including branched-chain variants, are recognized products of microbial and plant metabolism. researchgate.netnih.gov They are generally formed through pathways related to fatty acid metabolism. researchgate.nettamu.edu In fungi, methyl ketones can be synthesized from fatty acids via an abortive β-oxidation sequence. researchgate.net Bacteria are also known to produce a diverse array of volatile organic compounds (VOCs), including methyl ketones. tamu.eduoup.comuni-rostock.de These compounds are typically derived from the decarboxylation of fatty acids. tamu.eduoup.com

Studies on bacterial VOCs have identified various methyl ketones as products of their metabolism. For instance, long-chain methyl ketones like 2-heptanone, 2-nonanone, and 2-undecanone have been noted as markers for certain Gram-negative bacteria. escholarship.org The volatile profile of Bacillus anthracis Sterne strain has been shown to be comprised of branched methyl ketones. escholarship.org This suggests that microbial communities in soil, decaying organic matter, or associated with plants could be a source of branched methyl ketones like 5-methyl-2-undecanone.

In the plant kingdom, methyl ketones are found in the essential oils of many species and can act as natural insecticides. nih.govresearchgate.net They are often synthesized and secreted by specialized glandular trichomes. researchgate.net While the straight-chain 2-undecanone is well-documented in sources like wild tomatoes (Lycopersicon hirsutum), cloves, and ginger, the specific occurrence of 5-methyl-2-undecanone is less commonly reported. wikipedia.orghmdb.caperflavory.com However, the established biosynthesis of methyl ketones in plants from fatty acid precursors allows for the potential formation of branched-chain variants depending on the available fatty acid substrates. researchgate.netnih.gov

Environmental Presence and Detection

The detection of specific branched-chain ketones like 5-methyl-2-undecanone in the broader environment is not widely documented in readily available literature. However, their presence can be inferred from their biological sources. As metabolic byproducts of microorganisms and volatile compounds from plants, these ketones can be released into the soil, atmosphere, and water. researchgate.netescholarship.org

Methyl ketones are considered tertiary products of lipid oxidation, a common process in food and other organic materials, especially at elevated temperatures. mdpi.com This indicates that they can be formed abiotically in the environment under certain conditions. The detection of methyl ketones often relies on sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS), frequently used for analyzing the complex mixtures of volatile and semi-volatile organic compounds found in environmental samples. nih.govescholarship.org Given their use as insect pheromones and their presence in microbial and plant volatiles, it is plausible that 5-methyl-2-undecanone is present at trace levels in various ecosystems, contributing to the complex chemical landscape that mediates ecological interactions.

Advanced Analytical Methodologies for 2 Undecanone, 5 Methyl Characterization

High-Resolution Chromatographic Separations

Chromatography is the cornerstone for isolating 2-Undecanone (B123061), 5-methyl- from other volatile and semi-volatile compounds. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be structural confirmation, quantification, or chiral recognition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like ketones. frontiersin.orgnih.gov In GC-MS, the gas chromatograph separates individual compounds from a mixture, which are then introduced into the mass spectrometer for identification based on their unique mass-to-charge ratio and fragmentation patterns. nih.gov

For aliphatic ketones, mass spectrometry typically reveals fragmentation patterns through mechanisms like alpha-cleavage and the McLafferty rearrangement. jove.comyoutube.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group, which is a primary fragmentation pathway for ketones. jove.comoregonstate.eduyoutube.com This process results in the formation of a stable acylium ion. jove.com For 2-Undecanone, 5-methyl-, two primary alpha-cleavages are expected: one yielding a characteristic acylium ion (CH₃CO⁺) at a mass-to-charge ratio (m/z) of 43, and another resulting from the loss of the longer alkyl chain. The McLafferty rearrangement is another key fragmentation process for ketones that possess a gamma-hydrogen, leading to the formation of a radical cation and a neutral alkene. jove.comyoutube.com

The analysis of a related compound, 5-Methyl-2-hexanone, demonstrates these principles, showing a base peak at m/z 43 from α-cleavage and a distinct peak at m/z 58 due to the McLafferty rearrangement. jove.com While specific data for 5-methyl-2-undecanone is less common, these established fragmentation rules for branched ketones allow for its confident structural elucidation from a mass spectrum.

A related acetate, 2-acetoxy-5-undecanone, has been identified as a female sex pheromone, highlighting the importance of precise structural analysis for which GC-MS is indispensable. thegoodscentscompany.com The quantification of these compounds, often present at trace levels, can be achieved using GC with a Flame Ionization Detector (FID) or through the mass spectrometer by developing robust methods that may involve creating response factors for different chemical families. nih.govnih.gov

Table 1: Common Mass Spectral Fragments for Aliphatic Ketones

| Fragmentation Mechanism | Description | Typical Resulting Ions |

| Alpha-Cleavage | Breakage of the C-C bond adjacent to the carbonyl group. oregonstate.eduyoutube.com | Produces a resonance-stabilized acylium ion. jove.com The larger alkyl group is more likely to be lost as the radical. |

| McLafferty Rearrangement | Intramolecular hydrogen transfer from a gamma-carbon to the carbonyl oxygen, followed by cleavage. jove.comyoutube.com | Generates a neutral alkene and an enol radical cation. youtube.com |

| Inductive Cleavage | Fragmentation that yields an acyl radical and an alkyl cation. jove.com | The resulting alkyl cation is detected. jove.com |

This table is generated based on established fragmentation patterns for aliphatic ketones.

The presence of a methyl group at the C-5 position makes 2-Undecanone, 5-methyl- a chiral molecule, existing as two non-superimposable mirror images called enantiomers (R- and S-isomers). These stereoisomers can have different biological activities and sensory properties. Enantioselective gas chromatography is the primary technique for their separation and quantification. researchgate.net

This direct approach utilizes a chiral stationary phase (CSP) within the GC capillary column. chromatographyonline.com Modified cyclodextrins are the most common and effective CSPs for separating a wide range of chiral compounds, including ketones. chromatographyonline.comnih.govicm.edu.pl The toroidal structure of cyclodextrins, with a hydrophobic interior and a hydrophilic exterior, allows for differential interactions with the enantiomers, leading to their separation. chromatographyonline.com The specific type of cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin ring (α, β, or γ) influence the selectivity of the separation. chromatographyonline.comsorbtech.com For instance, LIPODEX® C, a β-cyclodextrin phase, is noted as being well-suited for cyclic ketones, while LIPODEX® G is effective for underivatized ketones. sorbtech.com

The separation of enantiomers is highly dependent on chromatographic conditions, particularly temperature. Lower elution temperatures generally lead to better chiral recognition and resolution. chromatographyonline.com Therefore, method optimization often involves finding a balance between analysis time and the resolution of the enantiomeric pair. chromatographyonline.com

While GC is favored for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for separating isomers of ketones. chromforum.org HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. auroraprosci.com

For ketone isomers, reverse-phase (RP) HPLC is a common method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. auroraprosci.comsielc.com Structural isomers of undecanone would exhibit different retention times based on subtle differences in their polarity and interaction with the stationary phase.

In some cases, derivatization is employed to enhance detection and separation. Aldehydes and ketones can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form DNPH derivatives, which are then analyzed by HPLC with UV detection. auroraprosci.comwaters.com This technique is particularly useful for environmental and air sample analysis. auroraprosci.com The separation of E/Z isomers of these derivatives has been successfully achieved using polar-embedded stationary phases in RP-mode. chromforum.org

Advanced Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction for volatile analysis)

Effective sample preparation is crucial for accurate analysis, as it isolates and concentrates target analytes from the sample matrix. researchgate.net For volatile compounds like 2-Undecanone, 5-methyl-, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred technique. nih.govnih.gov

HS-SPME is a solvent-free, sensitive, and simple method. researchgate.netunicam.it It uses a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties like ionic strength. unicam.itmdpi.com For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to extract a broad range of volatile compounds, including ketones. nih.govnih.gov Optimization of these parameters is essential for achieving high sensitivity and reproducibility. mdpi.com HS-SPME has been successfully applied to extract volatile ketones from complex matrices such as vegetable oils, food products, and biological fluids. nih.govnih.govmdpi.com

Table 2: Common HS-SPME Fiber Coatings and Their Applications

| Fiber Coating | Abbreviation | Typical Analytes |

| Polydimethylsiloxane | PDMS | Non-polar, high molecular weight volatiles. |

| Polyacrylate | PA | Polar, semi-volatile compounds. |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Broad range of volatiles and semi-volatiles, including aldehydes and ketones. nih.govnih.gov |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Very volatile compounds, gases. |

This table provides a general guide to common fiber types and their uses.

Spectroscopic Techniques for Confirmatory Analysis

While chromatography provides separation and initial identification, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for unambiguous structural confirmation of branched ketones.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. Aliphatic ketones, including branched undecanones, exhibit a very strong and characteristic carbonyl (C=O) stretching absorption band in the region of 1715 cm⁻¹. fiveable.melibretexts.orgopenstax.org The presence of this intense peak is a clear indicator of a ketone functional group. oregonstate.edulibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR: The carbonyl carbon of a ketone produces a distinctive signal in the downfield region of the ¹³C NMR spectrum, typically between 190 and 215 ppm. libretexts.orgopenstax.org This region is characteristic of aldehyde and ketone carbonyls, making it a key diagnostic peak. oregonstate.edu

¹H NMR: In the proton NMR spectrum, hydrogens on the carbons alpha to the carbonyl group (the α-protons) are deshielded and typically appear in the 2.0-2.5 ppm range. oregonstate.edulibretexts.org The splitting patterns of these signals provide information about adjacent protons, helping to piece together the full structure of the molecule.

Together, these spectroscopic methods, when combined with the data from high-resolution chromatography, provide a comprehensive and definitive characterization of 2-Undecanone, 5-methyl-.

Structure Activity Relationship Sar Studies and Stereochemical Influences

Correlating Structural Variations with Biological Responses

The biological activity of aliphatic ketones like 5-methyl-2-undecanone is highly dependent on their specific structural features. Variations in the carbon chain length, the position of the ketone (carbonyl) group, the presence and location of alkyl branches (like the methyl group in 5-methyl-2-undecanone), and the introduction of other functional groups can dramatically influence how the molecule is perceived by an organism's sensory systems.

Systematic SAR studies reveal key principles governing these interactions:

Position of the Ketone Group: The location of the carbonyl group is critical. For instance, the natural insect repellent 2-undecanone (B123061), found in wild tomatoes, has its ketone at the second carbon position. Shifting this group to a different position along the undecane chain would alter the molecule's polarity distribution and shape, likely affecting its ability to bind effectively to specific olfactory receptors in insects.

Functionalization: Adding other functional groups creates new possibilities for interaction. A prime example is 2-acetoxy-5-undecanone, a functionalized analog. The addition of the acetoxy group introduces an ester functionality, which can form different types of intermolecular bonds (e.g., hydrogen bonds) within a receptor pocket, leading to a completely different biological role as a sex pheromone. gre.ac.ukresearchgate.net

Stereochemistry: For chiral molecules, the specific spatial arrangement of atoms is paramount. Biological systems, being inherently chiral, can readily distinguish between different enantiomers (mirror-image isomers) or diastereomers of a compound. libretexts.orgnih.gov This often results in one stereoisomer being highly active while the other is significantly less active or inactive, a phenomenon known as stereospecificity. nih.gov

The following table summarizes how structural variations among related undecanone derivatives lead to distinct biological responses.

| Compound Name | Key Structural Features | Known Biological Response | Reference |

|---|---|---|---|

| 2-Undecanone | Linear C11 chain, Ketone at C2 | Insect repellent (e.g., for mosquitoes) | nih.gov |

| 5-Methyl-2-undecanone | C11 chain with methyl branch at C5, Ketone at C2 | (Activity is inferred from SAR principles; specific data not available in sources) | N/A |

| (S)-2-Acetoxy-5-undecanone | C11 chain, Ketone at C5, Acetoxy group at C2, (S)-stereocenter | Sex pheromone (attractant) for the raspberry cane midge | gre.ac.ukresearchgate.net |

| (R)-2-Acetoxy-5-undecanone | C11 chain, Ketone at C5, Acetoxy group at C2, (R)-stereocenter | Not attractive to the raspberry cane midge | gre.ac.ukresearchgate.net |

Enantiomeric Specificity in Chemosensory Systems

The ability of biological chemosensory systems to differentiate between enantiomers is a fundamental aspect of chemical ecology. mdpi.com This enantiomeric specificity arises because olfactory receptors and odorant-binding proteins are themselves chiral macromolecules, creating a diastereomeric interaction with chiral ligands that can have different binding energies and activation potentials. libretexts.orgnih.gov

A clear illustration of this principle is found in the sex pheromone of the raspberry cane midge, Resseliella theobaldi. The major component of this pheromone is (S)-2-acetoxy-5-undecanone. gre.ac.uk Field trapping experiments demonstrated a stark difference in the biological activity of its two enantiomers:

(S)-2-acetoxy-5-undecanone: This enantiomer was found to be highly attractive to male R. theobaldi.

(R)-2-acetoxy-5-undecanone: The corresponding (R)-enantiomer was not attractive to the male midges. gre.ac.ukresearchgate.net

This high degree of specificity indicates that the olfactory receptors on the male midge's antennae are precisely tuned to the spatial configuration of the (S)-enantiomer. The shape and functional group orientation of the (S)-isomer allow it to fit into the receptor's binding site in a "lock-and-key" fashion, inducing a conformational change that triggers a neuronal signal. The (R)-isomer, being a mirror image, cannot achieve this optimal fit and thus fails to elicit the same behavioral response. gre.ac.ukresearchgate.net

Interestingly, the racemic mixture (a 50:50 mix of both enantiomers) was just as attractive as the pure (S)-enantiomer, suggesting that the inactive (R)-enantiomer does not inhibit or antagonize the receptor's response to the active (S)-enantiomer in this specific case. gre.ac.ukresearchgate.net

| Compound Tested | Response from Male R. theobaldi | Conclusion |

|---|---|---|

| (S)-2-acetoxy-5-undecanone | Highly Attractive | Active pheromone component |

| (R)-2-acetoxy-5-undecanone | Not Attractive | Inactive enantiomer |

| Racemic 2-acetoxy-5-undecanone | Highly Attractive | The inactive enantiomer does not inhibit the active one. |

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

To visualize and analyze the interactions between a ligand like 5-methyl-2-undecanone and its biological target at the molecular level, researchers employ computational methods such as molecular docking and modeling. nih.gov These in silico techniques are essential for predicting the binding conformation and affinity of a small molecule within the binding site of a receptor protein, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov

The process of modeling these interactions for an insect olfactory receptor (OR) generally involves several key steps:

Receptor Structure Determination: Since experimentally determined 3D structures of most insect ORs are unavailable, researchers often build homology models. This involves using the amino acid sequence of the target OR to build a 3D structure based on the known structure of a related protein, such as the cryo-EM structure of another insect OR or a G protein-coupled receptor (GPCR). nih.govnih.gov

Binding Site Identification: Once a model of the receptor is built, the putative binding pocket for the ligand is identified. This is often a cavity within the transmembrane domains of the receptor protein. ijbs.com

Ligand Docking: The 3D structure of the ligand (e.g., 5-methyl-2-undecanone) is then computationally "docked" into the identified binding site. Docking algorithms sample a wide range of possible orientations and conformations of the ligand within the pocket, calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov

Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrophobic interactions, hydrogen bonds, or van der Waals forces, between specific amino acid residues of the receptor and the ligand.

These computational studies can help explain the basis for the SAR observations. For example, docking simulations could show how the methyl group of 5-methyl-2-undecanone fits into a specific hydrophobic pocket within the receptor, an interaction that would be absent for the linear 2-undecanone. Similarly, these models can powerfully illustrate enantiomeric specificity by showing how one enantiomer forms a stable, low-energy complex with the receptor while its mirror image cannot establish the same critical interactions. nih.govnih.gov A significant challenge in this field is accurately modeling the flexibility of the receptor protein, as both the ligand and the protein can change conformation upon binding in an "induced fit" model. nih.gov

| Step | Objective | Methodology | Key Challenge |

|---|---|---|---|

| 1. Receptor Modeling | Obtain a 3D structure of the target olfactory receptor. | Homology modeling based on known structures (e.g., from PDB). | Low sequence similarity to available templates. nih.gov |

| 2. Binding Site Prediction | Identify the specific pocket where the ligand binds. | Cavity detection algorithms and comparison with known receptor-ligand complexes. | Distinguishing the correct binding site from other surface cavities. |

| 3. Molecular Docking | Predict the preferred binding orientation and affinity of the ligand. | Computational docking algorithms (e.g., AutoDock, Glide, MedusaDock). | Accurately scoring binding affinity and handling receptor flexibility. nih.govnih.gov |

| 4. Interaction Analysis | Understand the specific forces holding the ligand in place. | Visual inspection of docked poses to identify key amino acid residues and interaction types. | Validating that the predicted interactions are biologically relevant. |

Future Research Directions and Potential Academic Applications

Advancements in Stereoselective Synthesis of Branched Methyl Ketones

The presence of a stereocenter at the C5 position in 5-methyl-2-undecanone means that its biological activity may be dependent on its specific stereoisomeric form. Consequently, the development of synthetic methods that can control this stereochemistry is of paramount importance for both academic investigation and potential commercialization. Future research in this area will likely focus on advancing the stereoselective synthesis of branched methyl ketones.

Current synthetic strategies often face challenges in achieving high levels of regio- and stereoselectivity. Modern organic synthesis, however, offers several promising avenues. For instance, methods for the stereoselective synthesis of α-methyl ketones have been developed using techniques like Kulinkovich hydroxycyclopropanation of alkenes with allylic stereocenters, followed by a mild, regioselective isomerization of the resulting cyclopropanols. rsc.org This approach allows for the creation of diastereomerically enriched α-methyl ketones and could be adapted for more complex branched structures. rsc.org

Other innovative approaches that could be explored include:

Cooperative Bimetallic Radical Catalysis: This strategy enables highly enantioselective hydrogen-atom transfer (HAT) from a donor to a ketone, effectively reducing the ketone to a chiral alcohol. acs.org While demonstrated for aryl methyl ketones, adapting this for aliphatic branched ketones could provide a powerful tool for generating specific stereoisomers for biological testing. acs.org

Asymmetric Carbonylative Coupling: Recent breakthroughs have combined nickel catalysis with photoredox reactivity to achieve the asymmetric carbonylative coupling of alkyl halides with nucleophiles, forming α-chiral motifs. acs.org Exploring such multicomponent reactions could offer novel and efficient pathways to chiral branched ketones. acs.org

Enolate Chemistry Modifications: The use of chiral auxiliaries attached to a starting material can influence the stereochemical outcome of reactions like aldol (B89426) additions, which are fundamental in building carbon skeletons. youtube.com After setting the desired stereocenters, the auxiliary can be removed, yielding an enantiomerically enriched product. youtube.com

Future synthetic research will be crucial for producing specific enantiomers of 5-methyl-2-undecanone, enabling detailed studies into how its three-dimensional structure affects its biological function.

Table 1: Potential Stereoselective Synthesis Strategies for Branched Methyl Ketones

| Synthetic Strategy | Description | Potential Application for 5-methyl-2-undecanone | Key References |

| Diastereoselective Hydroxycyclopropanation | Involves the cyclopropanation of an alkene bearing a stereocenter, followed by regioselective ring-opening to form a diastereomerically enriched α-methyl ketone. | Could be adapted to construct the branched alkyl chain with controlled stereochemistry. | rsc.org |

| Cooperative Bimetallic Radical Catalysis | Utilizes two distinct metal catalysts to facilitate an enantioselective hydrogen-atom transfer to a ketone, producing a chiral alcohol precursor. | Could be used to stereoselectively reduce a precursor ketone to generate a specific alcohol isomer for further synthesis. | acs.org |

| Asymmetric Carbonylative Coupling | A multicomponent reaction, often using nickel and photoredox catalysis, to combine an alkyl halide, carbon monoxide, and a nucleophile to form a chiral carbonyl compound. | Offers a potential route to assemble the core structure of 5-methyl-2-undecanone with stereocontrol. | acs.org |

| Chiral Auxiliary-Mediated Enolate Reactions | A chiral auxiliary temporarily attached to a molecule directs the stereochemical course of a reaction, such as an aldol addition, before being removed. | Could guide the formation of the C5 stereocenter during the construction of the carbon backbone. | youtube.com |

Investigation of Undiscovered Biological Roles in Ecological Systems

Methyl ketones are widespread in nature, serving diverse biological functions. They are known components of plant defenses and insect communication systems. researchgate.netnih.gov For example, 2-undecanone (B123061) and 2-tridecanone (B165437) are produced in the trichomes of wild tomatoes and act as potent insecticides, protecting the plant from herbivorous insects. nih.gov In the insect world, methyl ketones can act as alarm pheromones and repellents. mdpi.com

The specific ecological role of 5-methyl-2-undecanone is largely unknown, presenting a rich area for future investigation. The branched structure, compared to its linear counterpart 2-undecanone, may confer unique properties and specificity in biological interactions. Research should aim to answer several key questions:

Is it a Semiochemical? Future studies could investigate whether 5-methyl-2-undecanone functions as a pheromone (e.g., aggregation, alarm, or sex pheromone) or an allelochemical (e.g., kairomone or allomone) in specific insect communities. mdpi.comnih.gov This would involve collection of volatiles from insects and plants, chemical analysis, and behavioral bioassays.

What is its Role in Plant Defense? While its presence in some plant species is noted, its function is not well-defined. Research could explore whether it acts as a feeding deterrent, a toxin to herbivores, or perhaps an attractant for predators or parasitoids of herbivores, thus playing a role in tritrophic interactions.

Does it Mediate Microbial Interactions? The role of volatile organic compounds in mediating interactions between plants and microbes, or among microbes themselves, is a burgeoning field. 5-methyl-2-undecanone could play a role in inhibiting pathogenic fungi or bacteria or in structuring the plant's microbiome.

Uncovering these ecological functions would not only enhance our understanding of chemical ecology but could also provide blueprints for novel applications in agriculture and pest management. mdpi.com

Innovative Applications in Biopesticide Development and Integrated Pest Management Strategies

The demonstrated insect-repellent and insecticidal properties of the related compound 2-undecanone provide a strong foundation for exploring 5-methyl-2-undecanone as a next-generation biopesticide. researchgate.nettamu.edugoogle.com Biopesticides are increasingly critical components of Integrated Pest Management (IPM) programs, which seek to control pests using a combination of methods while minimizing environmental impact. researchgate.net

Future research should focus on innovative applications that harness the unique properties of this branched methyl ketone:

Enhanced Formulations: A significant challenge with many natural volatile compounds is their rapid degradation or evaporation. Innovative formulation technologies could enhance the stability and residual activity of 5-methyl-2-undecanone. One promising approach is the use of inclusion complexes, such as with cyclodextrins, which can provide a slow, controlled release of the active compound. researchgate.net This has been shown to significantly extend the repellent activity of 2-undecanone. researchgate.net

Synergistic Combinations: The effectiveness of a biopesticide can often be enhanced by combining it with other active ingredients. mdpi.com Studies could explore synergistic or additive effects of 5-methyl-2-undecanone with other natural compounds (e.g., essential oils) or even with low concentrations of conventional synthetic pesticides. Such combinations could lead to a reduction in the total amount of pesticide used and help manage the development of resistance. mdpi.com

Broadened Spectrum of Activity: While 2-undecanone is known to repel mosquitoes, ticks, and other pests, the specific spectrum of activity for 5-methyl-2-undecanone needs to be determined. researchgate.netgoogle.com Research should screen its efficacy against a wide range of agricultural, household, and public health pests. The branched structure may allow it to interact with different target sites, potentially making it effective against pests that are resistant to other compounds.

By integrating this molecule into IPM strategies, it could contribute to more sustainable and effective pest control, reducing reliance on more toxic conventional chemicals. researchgate.netisa-arbor.com

Exploration of Biochemical and Enzymatic Mechanisms of Action

A fundamental understanding of how 5-methyl-2-undecanone is synthesized in nature and how it exerts its effects on target organisms is crucial for its effective use. This requires a deep dive into its biochemistry and the enzymatic pathways involved.

Biosynthesis: In plants like the wild tomato, methyl ketones are synthesized via a two-step enzymatic process. nih.gov First, a thioesterase (a member of the "hot-dog fold" protein family) hydrolyzes a 3-ketoacyl-acyl carrier protein intermediate from fatty acid synthesis to release a 3-ketoacid. nih.gov Subsequently, a 3-ketoacid decarboxylase (from the alpha/beta-hydrolase superfamily) removes a carboxyl group to form the final methyl ketone. nih.gov Future research could aim to identify the specific genes and enzymes responsible for producing 5-methyl-2-undecanone, which would likely involve a pathway that utilizes a branched-chain fatty acid precursor.

Mechanism of Action in Pests: The precise molecular targets of methyl ketones in insects are not fully elucidated. Recent studies on the related compound 2-dodecanone (B165319) showed that it can alter the transcription of genes involved in crucial biological processes, including the ecdysone (B1671078) (molting hormone) response pathway, detoxification (cytochrome P450s), and cellular homeostasis. mdpi.com This suggests that methyl ketones may act by disrupting hormonal regulation and overwhelming the insect's ability to metabolize foreign compounds.

Future biochemical research should focus on:

Identifying the specific enzymes and metabolic pathways involved in the biosynthesis of 5-methyl-2-undecanone in the organisms that produce it.

Pinpointing the precise molecular target(s) in pests. Does it bind to a specific receptor (e.g., an olfactory receptor or a neurotransmitter receptor)? Does it inhibit a critical enzyme?

Investigating the metabolic fate of the compound in target and non-target organisms. Understanding how it is broken down can inform its environmental persistence and potential for resistance development. researchgate.netnih.gov

Elucidating these biochemical and enzymatic mechanisms will provide a scientific basis for optimizing its application, predicting its impact, and developing it into a safe and effective tool for academic and practical use.

Q & A

Q. What are the key physicochemical properties of 2-Undecanone, 5-methyl- that influence its experimental handling and stability?

- Methodological Answer: The compound's melting point (15°C) and boiling point (231.5°C) suggest it is liquid at room temperature, requiring storage below 20°C to prevent volatilization. Its molecular formula (C11H22O) and molecular weight (170.29 g/mol) are critical for molarity calculations in solution preparation. Stability studies should account for its solubility in organic solvents (e.g., ethanol, ether) and limited aqueous solubility, which may necessitate emulsifiers for biological assays . IR and UV/Vis spectral data (NIST) provide reference benchmarks for purity verification .

Q. How can researchers validate the purity of 2-Undecanone, 5-methyl- using spectroscopic techniques?

- Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity analysis, as commercial standards (>98% purity) are available for calibration . Infrared (IR) spectroscopy can confirm functional groups (e.g., ketone C=O stretch at ~1700 cm<sup>−1</sup>), while nuclear magnetic resonance (NMR) (<sup>1</sup>H and <sup>13</sup>C) resolves structural isomers. Cross-referencing with NIST spectral libraries ensures accurate identification .

Q. What safety protocols are essential when handling 2-Undecanone, 5-methyl- in laboratory settings?

- Methodological Answer: Although classified as non-hazardous under OSHA standards, prolonged exposure risks include dermal irritation and respiratory discomfort. Use fume hoods for volatile handling, nitrile gloves for skin protection, and avoid ingestion (LD50 data not specified). Waste disposal must comply with EPA guidelines for ketones .

Advanced Research Questions

Q. How does 2-Undecanone, 5-methyl- interact with β-lactoglobulin in food chemistry studies, and what experimental designs optimize binding affinity measurements?

- Methodological Answer: Radiolabeled <sup>14</sup>C-2-Undecanone can quantify covalent binding to β-lactoglobulin via equilibrium dialysis or size-exclusion chromatography. Fluorescence quenching assays (e.g., tryptophan residue interactions) at pH 6.8 (mimicking milk) provide kinetic parameters (Kd, ΔG). Control experiments should account for temperature (25–37°C) and competing ligands (e.g., fatty acids) .

Q. What mechanisms underlie the anti-proliferative activity of 2-Undecanone, 5-methyl- derivatives in cancer cell lines, and how can cytotoxicity assays be optimized?

- Methodological Answer: Structure-activity relationship (SAR) studies on 1,3,4-thiadiazole derivatives (e.g., N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide) reveal dose-dependent cytotoxicity (IC50 values) in hepatocarcinoma and leukemia cells. Use MTT assays with 72-hour exposure times, normalizing to non-tumor cell lines (e.g., HEK293) to assess selectivity. Apoptosis markers (caspase-3/7 activation) and cell cycle analysis (flow cytometry) clarify mechanistic pathways .

Q. How can sorptive extraction techniques improve the detection of 2-Undecanone, 5-methyl- in complex biological matrices like human skin surface chemicals?

- Methodological Answer: Solid-phase microextraction (SPME) with polydimethylsiloxane (PDMS) fibers optimizes recovery from lipid-rich matrices. Couple with GC-MS using a DB-5MS column (30 m × 0.25 mm ID) and electron ionization (70 eV). Validate with internal standards (e.g., deuterated d3-2-Undecanone) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL in sweat/sebum samples .

Q. What computational methods predict the environmental fate and biodegradation pathways of 2-Undecanone, 5-methyl-?

- Methodological Answer: Use EPI Suite™ to estimate biodegradation probability (e.g., BIOWIN model) and octanol-water partition coefficients (log P ~3.2), indicating moderate bioaccumulation potential. Molecular docking simulations (AutoDock Vina) with cytochrome P450 enzymes predict oxidative metabolites. Validate via microbial assays (OECD 301D) under aerobic conditions .

Data Contradictions and Resolution

- Boiling Point Variability: Early literature cites 231.5°C , while industrial SDS reports 192.2°C . This discrepancy may arise from differences in pressure calibration (ambient vs. reduced pressure). Researchers should validate using standardized ASTM distillation methods .

- Ecotoxicity Classification: Some SDS omit aquatic toxicity , while others classify it as WGK 2 (moderate water hazard) . Conduct Daphnia magna acute toxicity tests (OECD 202) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.